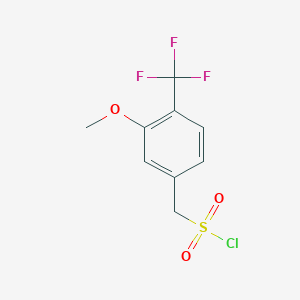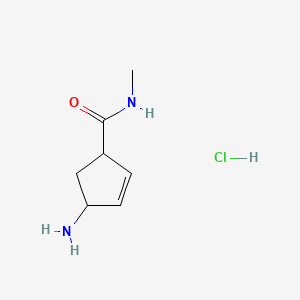![molecular formula C15H29ClN2O2 B13557559 tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride is a chemical compound with the molecular formula C15H29ClN2O2. It is known for its unique spiro structure, which consists of a nonane ring system fused with a spiro center. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a spiro nonane derivative, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring the compound is produced efficiently and cost-effectively.
Análisis De Reacciones Químicas
Types of Reactions
tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s spiro structure allows it to fit into unique binding sites, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride include:
- tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate
- tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrobromide
Uniqueness
What sets this compound apart from similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form makes it particularly useful in certain research applications where these properties are critical.
Propiedades
Fórmula molecular |
C15H29ClN2O2 |
|---|---|
Peso molecular |
304.85 g/mol |
Nombre IUPAC |
tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H28N2O2.ClH/c1-14(2,3)19-13(18)17-12-8-15(9-12)6-4-11(10-16)5-7-15;/h11-12H,4-10,16H2,1-3H3,(H,17,18);1H |
Clave InChI |
MGXSNPSJUXGGKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)



![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)

![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)



